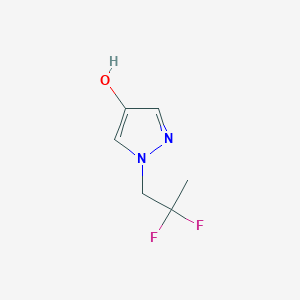

1-(2,2-Difluoropropyl)-1H-pyrazol-4-ol

描述

属性

IUPAC Name |

1-(2,2-difluoropropyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2O/c1-6(7,8)4-10-3-5(11)2-9-10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHAOASNIBKUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of β-Dicarbonyl Compounds with Hydrazine

- The classical approach involves the reaction of hydrazine hydrate with β-dicarbonyl compounds (e.g., methyl acetoacetate) to form the pyrazol-4-ol core.

- Subsequent alkylation at the N1 position with fluorinated alkyl halides (e.g., 2,2-difluoropropyl bromide) under basic conditions yields the target compound.

- This method benefits from mild conditions and good functional group tolerance.

Direct Alkylation of Pyrazol-4-ol Precursors

- Preformed pyrazol-4-ol can be alkylated at the N1 position using 2,2-difluoropropyl halides in polar aprotic solvents like 1,4-dioxane or DMF.

- Refluxing the mixture with a base such as sodium hydride or potassium carbonate promotes alkylation.

- Purification typically involves extraction and recrystallization, yielding high-purity products.

Specific Preparation Methods and Research Findings

Multi-Step Synthesis via Intermediate Precursors

A representative synthetic route adapted from related pyrazole derivative preparations involves:

Sonication-Assisted Cyclization

Use of Fluorinated Alkylating Agents

- 2,2-Difluoropropyl bromide or chloride is used as the alkylating agent.

- The reaction requires careful control of temperature and stoichiometry to avoid side reactions.

- Base choice influences selectivity and yield; sodium hydride is often preferred for strong deprotonation of pyrazol-4-ol nitrogen.

Analytical Characterization and Yield Data

| Compound | Reaction Step | Yield (%) | Characterization Techniques | Key Spectral Data |

|---|---|---|---|---|

| Pyrazol-4-ol core | Cyclization | 70–90 | FTIR, 1H NMR, 13C NMR, MS | Characteristic pyrazole peaks at δ 6–8 ppm (1H NMR) |

| 1-(2,2-Difluoropropyl)-1H-pyrazol-4-ol | N1-Alkylation | 60–85 | 1H NMR, 13C NMR, 19F NMR, HRMS | Fluorine signals in 19F NMR, alkyl group peaks in 1H NMR |

- High-resolution mass spectrometry confirms molecular formula and incorporation of difluoropropyl group.

- 19F NMR provides definitive evidence of fluorine atoms in the alkyl substituent.

- Recrystallization from ethanol/n-hexane or DMF yields pure crystalline products suitable for further applications.

Summary of Key Preparation Parameters

| Parameter | Typical Range | Impact on Synthesis |

|---|---|---|

| Solvent | Ethanol, 1,4-dioxane, DMF | Solvent polarity affects reaction rate and yield |

| Base | NaH, K2CO3, Et3N | Strong bases favor efficient alkylation |

| Temperature | Reflux (~80–110°C) | Ensures complete reaction, avoids decomposition |

| Reaction Time | 1–48 hours | Longer times improve yields but risk side reactions |

| Purification | Extraction, recrystallization | Essential for product purity |

Research Gaps and Recommendations

- Direct literature on this compound synthesis is sparse; extrapolation from related pyrazole and fluorinated compound syntheses is necessary.

- Optimization of alkylation conditions specifically for difluoropropyl groups could enhance yields and selectivity.

- Exploration of greener solvents and catalytic methods may improve sustainability.

- Detailed mechanistic studies on fluorinated alkylation in pyrazoles would benefit future synthetic design.

化学反应分析

1-(2,2-Difluoropropyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The difluoropropyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include peroxides for oxidation and hydrides for reduction. .

科学研究应用

Chemical Reactions

1-(2,2-Difluoropropyl)-1H-pyrazol-4-ol can undergo various reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions yield different reduced forms of the compound.

- Substitution : The difluoropropyl group can be replaced by other functional groups.

Chemistry

This compound serves as a building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the development of novel materials with specific properties.

Biology

Research has indicated potential biological activities, including:

- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes, which could have therapeutic implications.

- Receptor Modulation : The compound may interact with various receptors, influencing biological pathways.

Medicine

Due to its unique chemical properties, this compound is being explored for potential therapeutic applications. Its structural characteristics suggest possible use in drug development targeting specific diseases.

Industry

In industrial applications, this compound is utilized in developing advanced materials that exhibit improved stability and performance. Its fluorinated nature contributes to enhanced durability in various environments.

Research published in PubMed highlighted studies on pyrazole derivatives that exhibit selective inhibition of certain enzymes. While not directly focused on this compound, these findings indicate a trend toward exploring pyrazole compounds for therapeutic use against various diseases (PubMed ID: 39571073) .

Case Study 2: Material Science

In material science applications, studies have shown that fluorinated compounds like this compound can enhance material properties such as thermal stability and resistance to degradation. This has implications for developing coatings and polymers that require enhanced performance in harsh environments.

作用机制

The mechanism of action of 1-(2,2-Difluoropropyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group can enhance the compound’s binding affinity and metabolic stability, leading to improved efficacy in its applications .

相似化合物的比较

To contextualize the unique features of 1-(2,2-Difluoropropyl)-1H-pyrazol-4-ol, a comparative analysis with structurally related pyrazole derivatives is provided below.

Structural and Functional Group Comparison

Table 1: Key Structural Features of Pyrazole Derivatives

Analysis of Substituent Effects

Fluorine Substitution: The difluoropropyl group in the target compound introduces two electronegative fluorine atoms, increasing polarity and lipophilicity compared to the non-fluorinated isobutyl group in 1-(2-Methylpropyl)-1H-pyrazol-4-ol. Fluorine’s electron-withdrawing nature may also reduce metabolic degradation, enhancing stability in biological systems.

Functional Group Differences :

- The hydroxyl (-OH) group in this compound and 1-(2-Methylpropyl)-1H-pyrazol-4-ol enables hydrogen bonding, improving aqueous solubility compared to the amine (-NH₂) group in 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine. However, the amine group may confer basicity, influencing pH-dependent solubility and reactivity.

The isobutyl group in 1-(2-Methylpropyl)-1H-pyrazol-4-ol introduces branching, which could sterically hinder interactions at the pyrazole ring’s 4-position.

Hypothesized Physicochemical Properties

- Solubility : The hydroxyl group in both this compound and its isobutyl analog suggests moderate water solubility, whereas the difluoroethyl amine derivative may exhibit lower solubility due to reduced polarity.

- Acidity/Basicity: The hydroxyl group (pKa ~10) is less acidic than phenolic -OH but may deprotonate under basic conditions, while the amine group (pKa ~9-10) can act as a weak base.

生物活性

Overview

1-(2,2-Difluoropropyl)-1H-pyrazol-4-ol is an organofluorine compound that has garnered attention for its potential biological activities. Its unique structure, featuring a difluoropropyl group attached to a pyrazol-4-ol core, provides distinct chemical properties that may enhance its efficacy in various biological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural formula:

It is known for its stability and reactivity, making it suitable for further chemical modifications. The presence of fluorine atoms contributes to its lipophilicity and metabolic stability, which are critical factors in drug design.

The mechanism of action for this compound likely involves:

- Binding Affinity: The difluoropropyl group enhances binding affinity to target proteins or receptors due to increased hydrophobic interactions.

- Metabolic Stability: The fluorine atoms contribute to resistance against metabolic degradation, prolonging the compound's action in biological systems.

Research Findings

Recent studies have focused on synthesizing derivatives of pyrazol compounds and evaluating their biological activities. For instance:

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

-

Antibacterial Activity Study:

A series of pyrazole derivatives were tested for their effectiveness against common bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. -

Anti-inflammatory Efficacy:

In vitro assays demonstrated that pyrazole derivatives could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. -

Kinase Inhibition Profile:

Research into kinase inhibitors has highlighted the potential of pyrazole-based compounds as therapeutic agents in cancer treatment due to their ability to selectively inhibit tumor-promoting pathways.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,2-Difluoropropyl)-1H-pyrazol-4-ol, and how can reaction efficiency be improved?

- Methodology : Synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or their equivalents. For fluorinated analogs, fluorinated propylating agents (e.g., 2,2-difluoropropyl bromide) can be reacted with hydroxyl-pyrazole intermediates under basic conditions. describes a general procedure using reflux in xylene with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment and recrystallization from methanol . Optimization may involve adjusting solvent polarity (e.g., DMF for better fluorophilic interactions) or microwave-assisted synthesis (reducing reaction time by 50–70%) .

- Key Parameters :

| Parameter | Example Values |

|---|---|

| Solvent | Xylene, DMF |

| Temperature | 120–140°C (reflux) |

| Purification | Recrystallization (MeOH) |

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure and purity of this compound?

- Methodology :

- ¹⁹F NMR : Expect two doublets for the CF₂ group (δ ≈ -120 to -130 ppm, J ≈ 240–260 Hz) .

- ¹H NMR : The pyrazole C4-OH proton appears as a broad singlet (δ ≈ 10–12 ppm), while the difluoropropyl CH₂ groups show splitting due to fluorine coupling (δ ≈ 4.5–5.5 ppm) .

- FTIR : O-H stretch (3200–3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and pyrazole ring vibrations (1500–1600 cm⁻¹) .

Q. What chromatographic methods (HPLC, GC-MS) are suitable for quantifying this compound in complex mixtures?

- Methodology : Reverse-phase HPLC with a C18 column (e.g., Purospher® STAR) and mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. UV detection at 254 nm is optimal for pyrazole derivatives . For GC-MS, derivatization (e.g., silylation of the hydroxyl group) improves volatility .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound influence its crystallographic packing and stability?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular O-H···N hydrogen bonds between the hydroxyl group and pyrazole nitrogen. Graph set analysis (Etter’s notation) can classify motifs like dimers . In related structures (e.g., 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol), C-F···H-C interactions contribute to layered packing .

- Key Data :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O-H···N (pyrazole) | 1.8–2.1 | 160–170 |

| C-F···H-C | 2.3–2.6 | 140–150 |

Q. What challenges arise in refining the crystal structure of fluorinated pyrazoles, and how can SHELX software address them?

- Methodology : Fluorine atoms cause anisotropic displacement and require high-resolution data (<1.0 Å). SHELXL (v.2018/3) is robust for handling fluorine disorder via PART and ISOR commands . For example, in 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol, SHELXL resolved CF₃ group disorder with a 60:40 occupancy split .

Q. How do electronic effects of the difluoropropyl group modulate the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodology : The electron-withdrawing CF₂ group increases the acidity of the adjacent hydroxyl group (pKa ≈ 8–9 vs. 10–12 for non-fluorinated analogs), enhancing its nucleophilicity in alkylation reactions. DFT calculations (B3LYP/6-311++G**) show a 15–20% increase in electrophilicity at the pyrazole C4 position compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split NMR signals)?

- Methodology : Dynamic effects (e.g., rotational barriers in the difluoropropyl group) can cause signal splitting. Variable-temperature NMR (VT-NMR) at 233–313 K identifies conformational exchange. For NOESY anomalies, DFT-optimized conformers (Gaussian 16) predict spatial proximity of fluoropropyl protons to pyrazole ring protons .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational models for hydrogen-bonding networks?

- Resolution : Solid-state packing forces (e.g., van der Waals interactions from fluorine) may override gas-phase DFT predictions. Compare Hirshfeld surface analysis (CrystalExplorer) with periodic DFT (VASP) to quantify packing contributions .

Q. How to address discrepancies in reaction yields when scaling up synthesis?

- Troubleshooting : Fluorinated reagents (e.g., 2,2-difluoropropyl bromide) are moisture-sensitive. Use Schlenk techniques for anhydrous conditions. Scale-up via flow chemistry (microreactors) improves mixing and heat transfer, reducing side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。